(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine
Overview
Description
The compound (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine is a chiral pyrrolidine derivative that is of interest due to its potential applications in asymmetric synthesis and as a chiral solvating agent for NMR analysis. The related compound (S)-2-(diphenylmethyl)pyrrolidine has been synthesized and assessed for its utility in NMR analysis, particularly for carboxylic acids and secondary alcohols .
Synthesis Analysis
The synthesis of related chiral pyrrolidine derivatives has been reported in the literature. For instance, a three-step synthesis of (S)-2-(diphenylmethyl)pyrrolidine allows for its preparation on a large scale . Additionally, highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines have been achieved through the treatment of corresponding amines with s-BuLi and (-)-sparteine, indicating the potential for asymmetric synthesis methods to be applied to similar compounds .
Molecular Structure Analysis
The absolute structure of a similar compound, (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, has been determined using a combination of diffraction, CD spectroscopy, and theoretical calculations . This suggests that similar techniques could be employed to analyze the molecular structure of (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine.
Chemical Reactions Analysis
The literature indicates that chiral pyrrolidine derivatives can participate in various chemical reactions. For example, the asymmetric deprotonation by s-BuLi and (-)-sparteine has been used to synthesize enantioselective pyrrolidine derivatives . This implies that (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine could also be involved in similar enantioselective reactions.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine are not detailed in the provided papers, the properties of related compounds have been studied. For instance, the enantiomers of a related antilipidemic agent were prepared and showed equipotent activity in vitro, with one enantiomer being superior in vivo . This suggests that the physical and chemical properties of chiral pyrrolidine derivatives are significant in their biological activity and could be a focus for further study.
Scientific Research Applications
Metabolic Pathways and Excretion
- The compound N-(2-hydroxyethyl)-pyrrolidine (HEP, Epolamine) is utilized to improve the solubility of organic acids in water by forming salts. One study focused on the pharmacokinetics and metabolism of [14C]-HEP, revealing its preferential excretion through the faecal route and rapid urinary excretion. This indicates that similar compounds, potentially including (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine, might also undergo complex metabolic pathways before excretion (Giachetti et al., 1996).
Exposure and Environmental Persistence
- Flame retardants like polybrominated diphenyl ethers (PBDEs) are recognized for their environmental persistence and potential for bioaccumulation. Studies on PBDEs in human serum suggest concern for potential toxicity, especially to vulnerable populations like nursing infants. This underscores the importance of understanding the environmental impact and human exposure of various compounds, possibly including (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine (Schecter et al., 2003).
Applications in Fragrance Industry
- Lysmeral, a fragrance compound, undergoes metabolism in the human body, leading to specific metabolites detectable in urine. This highlights the potential for specific metabolites to serve as biomarkers of exposure for various compounds, a concept that may be applicable to the study of (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine (Scherer et al., 2017).
Occupational Exposure
- A study assessing the exposure of gasoline road-tanker drivers to ethers and their metabolites emphasizes the importance of understanding occupational exposure risks. It shows that organic ethers and their metabolites are detectable in urine, serving as biomarkers of exposure, a concept that could extend to the handling and use of (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine in industrial settings (Saarinen et al., 1998).
Safety And Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .
properties
IUPAC Name |
tert-butyl-[diphenyl-[(2S)-pyrrolidin-2-yl]methoxy]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NOSi/c1-22(2,3)26(4,5)25-23(21-17-12-18-24-21,19-13-8-6-9-14-19)20-15-10-7-11-16-20/h6-11,13-16,21,24H,12,17-18H2,1-5H3/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFSFDYMOMREQP-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine | |
CAS RN |
864466-71-7 | |
Record name | 864466-71-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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